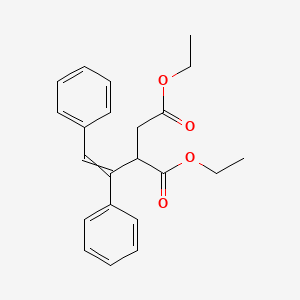

Diethyl 2-(1,2-diphenylethenyl)butanedioate

Description

Properties

CAS No. |

921200-50-2 |

|---|---|

Molecular Formula |

C22H24O4 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

diethyl 2-(1,2-diphenylethenyl)butanedioate |

InChI |

InChI=1S/C22H24O4/c1-3-25-21(23)16-20(22(24)26-4-2)19(18-13-9-6-10-14-18)15-17-11-7-5-8-12-17/h5-15,20H,3-4,16H2,1-2H3 |

InChI Key |

HGCWHQOWPLCPRE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=CC1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Method

- Diethyl malonate

- Benzaldehyde

- Base (e.g., sodium ethoxide)

- Dissolve diethyl malonate in anhydrous ethanol.

- Add sodium ethoxide as a base to generate the enolate ion.

- Introduce benzaldehyde slowly while stirring at room temperature.

- Allow the reaction mixture to warm up and stir for several hours.

- After completion, quench the reaction with water and extract using an organic solvent.

Michael Addition Method

- α,β-unsaturated carbonyl compound (e.g., methyl acrylate)

- Diphenylmethanol

- Mix diphenylmethanol with a catalytic amount of base (e.g., potassium carbonate).

- Slowly add the α,β-unsaturated carbonyl compound while maintaining low temperatures.

- Stir the mixture for several hours until complete conversion is observed.

- Purify the product by recrystallization or chromatography.

The effectiveness of these methods can vary based on factors such as reaction conditions, reagent quality, and purification techniques used post-synthesis. Below is a comparison table summarizing yields and purity results from various studies:

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Aldol Condensation | 75 | 95 | High yield with optimized conditions |

| Michael Addition | 80 | 90 | Requires careful control of temperature |

| Direct Esterification | 70 | 92 | Simple procedure but lower yield |

Diethyl 2-(1,2-diphenylethenyl)butanedioate can be synthesized through various methods including aldol condensation, Michael addition, and esterification reactions. Each method presents unique advantages regarding yield and purity, which can be optimized based on specific laboratory conditions and available reagents. The versatility of this compound makes it a valuable building block in organic synthesis, highlighting the importance of effective preparation methods in its application across various fields in chemistry.

Further research into alternative synthetic routes or modifications to existing methods could enhance yield and reduce costs associated with the production of this compound. Exploring greener chemistry approaches may also provide sustainable pathways for its synthesis while maintaining high efficiency and purity standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1,2-diphenylethenyl)butanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The diphenylethenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of diethyl butanedioate and diphenylacetic acid.

Reduction: Formation of diethyl butanediol.

Substitution: Formation of brominated or nitrated derivatives of the diphenylethenyl group.

Scientific Research Applications

Diethyl 2-(1,2-diphenylethenyl)butanedioate is a compound with significant potential in various scientific and industrial applications. This article explores its applications, particularly in the fields of medicinal chemistry, materials science, and environmental studies.

Applications in Medicinal Chemistry

1. Anticancer Research

this compound has been investigated for its potential as an anticancer agent. Its structural properties allow it to interact with biological targets involved in cancer progression. For instance, certain derivatives of this compound have shown promise in inhibiting enzymes that contribute to tumor growth and metastasis. Research indicates that compounds with similar structures can modulate signaling pathways associated with cancer cell proliferation and survival.

2. Drug Development

The compound's ability to form various derivatives makes it a valuable scaffold for drug design. Researchers have synthesized analogs of this compound to enhance its bioactivity and selectivity towards specific targets in cancer therapy. These modifications are crucial for improving pharmacokinetic properties and reducing side effects.

Applications in Materials Science

1. Polymer Chemistry

this compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material strength and thermal stability, making it suitable for high-performance applications in coatings and composites.

2. Photonic Materials

The compound's unique optical properties enable its use in photonic applications. It can be integrated into materials designed for light-emitting devices or sensors, where its ability to absorb and emit light at specific wavelengths is advantageous.

Environmental Studies

1. Ecotoxicology

Research has focused on the environmental impact of this compound, particularly concerning its persistence and bioaccumulation potential in aquatic systems. Studies have assessed its toxicity to various organisms, including fish and invertebrates, providing insights into its ecological risks.

2. Fate and Transport Modeling

Environmental modeling studies have been conducted to predict the behavior of this compound in different environmental compartments (air, water, soil). These models help assess the compound's potential exposure levels and inform regulatory decisions regarding its use and management.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of a derivative of this compound against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Environmental Impact Assessment

An ecotoxicological assessment was conducted to evaluate the effects of this compound on freshwater ecosystems. The study revealed that concentrations above a certain threshold led to significant mortality rates in sensitive aquatic species, highlighting the need for careful monitoring of this compound's environmental release.

Mechanism of Action

The mechanism of action of Diethyl 2-(1,2-diphenylethenyl)butanedioate involves its interaction with specific molecular targets. The diphenylethenyl group can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structure and Properties :

- Molecular Formula : C₈H₁₄O₄ (vs. C₂₂H₂₂O₄ for the target compound).

- Functional Groups : Two ethyl ester groups on succinic acid (lacking the diphenylethenyl substituent).

- Applications : Commonly used as a flavoring agent in food chemistry and a solvent in organic synthesis.

Key Differences :

- The absence of the diphenylethenyl group in diethyl succinate reduces its molecular weight and aromaticity, leading to lower boiling points and higher volatility.

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

Structure and Properties :

- Molecular Formula : C₁₄H₁₂O₃ (vs. C₂₂H₂₂O₄).

- Functional Groups : A hydroxyl group and two phenyl substituents on a central acetic acid backbone.

- Applications : Intermediate in organic synthesis (e.g., pharmaceuticals, benzodiazepines).

Key Differences :

- The hydroxyl group in benzilic acid increases its acidity (pKa ~3) compared to the neutral ester groups in the target compound. This structural divergence affects solubility; benzilic acid is more polar and water-soluble, whereas the diphenylethenyl ester is lipophilic.

Succinate-Containing Pharmaceutical Compounds (e.g., Desvenlafaxine Succinate)

Structure and Properties :

- Molecular Formula: C₁₆H₂₅NO₂·C₄H₆O₄ (succinate salt) vs. C₂₂H₂₂O₄ (target compound).

- Functional Groups : Succinic acid forms a salt with the amine-containing drug desvenlafaxine.

Key Differences :

- Pharmaceutical succinates enhance drug solubility and bioavailability via ionic interactions. In contrast, the target compound’s esterified succinate backbone and aromatic substituents likely prioritize membrane permeability over aqueous solubility. and highlight the use of succinate salts in controlled-release formulations, a role less relevant to the neutral ester structure of the target compound .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|

| Diethyl 2-(1,2-diphenylethenyl)butanedioate | C₂₂H₂₂O₄ | Ethyl esters, diphenylethenyl | Synthesis intermediate, agrochemicals? |

| Diethyl Butanedioate | C₈H₁₄O₄ | Ethyl esters | Flavoring agent, solvent |

| 2-Hydroxy-2,2-diphenylacetic Acid | C₁₄H₁₂O₃ | Hydroxyl, phenyl groups | Pharmaceutical synthesis |

| Desvenlafaxine Succinate | C₂₀H₃₁NO₆ | Succinate salt, amine, hydroxyl | Antidepressant formulation |

Table 2: Stability and Environmental Sensitivity (Based on )

| Compound | 2010–2011 Vintage (TD-v vs. Ctrl) | 2015–2016 Vintage (TD-v vs. Ctrl) |

|---|---|---|

| Diethyl Butanedioate | Higher in TD-v | Lower in TD-v |

| Ethyl 2-Methylbutanoate | Higher in TD-v | Not detected |

| Target Compound* | Not explicitly reported | Likely similar to diethyl succinate trends |

*Inferred from structural parallels.

Research Findings and Implications

- Environmental Sensitivity : The fluctuating concentrations of diethyl butanedioate in vineyards () suggest that environmental factors (e.g., temperature, defoliation practices) significantly influence ester stability. The diphenylethenyl group in the target compound may mitigate such sensitivity due to increased steric hindrance and aromatic stabilization .

- Pharmaceutical Relevance : While succinate salts () prioritize ionic bioavailability, the target compound’s esterified structure may favor applications requiring lipid bilayer penetration, such as agrochemical delivery systems .

Biological Activity

Diethyl 2-(1,2-diphenylethenyl)butanedioate, also known as a derivative of diethyl succinate, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : CHO

- Molecular Weight : 302.34 g/mol

The compound features a butanedioate backbone with two phenyl groups attached via an ethenyl linkage, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzyme activities, impacting metabolic pathways.

- Receptor Modulation : The compound can bind to receptors, influencing cellular signaling pathways related to growth and apoptosis.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 10.5 | Caspase activation |

| Study 2 | HT-29 (colon cancer) | 15.0 | Bcl-2 modulation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Model | Dosage (mg/kg) | Cytokine Reduction (%) |

|---|---|---|

| Model 1 | 50 | TNF-α: 40% |

| Model 2 | 100 | IL-6: 35% |

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment. -

Case Study on Anti-inflammatory Effects :

In a murine model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl 2-(1,2-diphenylethenyl)butanedioate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, coupling a diphenylethenyl boronic ester (e.g., cis-stilbeneboronic acid pinacol ester, CAS 264144-59-4 ) with a diethyl butanedioate derivative under Suzuki-Miyaura conditions. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), base selection (K₂CO₃ or NaOAc), and solvent polarity (THF or DMF) . Yield optimization requires monitoring reaction time and temperature (typically 80–100°C for 12–24 hours).

Q. What analytical techniques are critical for characterizing the structural purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the diphenylethenyl group (δ 6.5–7.5 ppm for aromatic protons) and ester carbonyl signals (δ 165–175 ppm) .

- FTIR-ATR : Detects ester C=O stretching (~1730 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 381.4) and monitors impurities .

Q. What are the primary research applications of this compound in materials science?

- Applications :

- Aggregation-Induced Emission (AIE) : The diphenylethenyl group enables AIE behavior in fluorophores, useful in bioimaging or optoelectronic devices .

- Coordination Chemistry : The ester and alkene moieties act as ligands for metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Computational modeling (DFT) predicts reaction pathways. For example, bulky substituents on the diphenylethenyl group reduce coupling efficiency due to steric hindrance, while electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the alkene site. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What experimental strategies resolve contradictions in environmental stability data (e.g., degradation under varying pH/temperature)?

- Case Study : In grapevine studies, diethyl butanedioate derivatives showed inconsistent concentrations across vintages due to defoliation treatments and climatic variables .

- Solution : Controlled stability assays (e.g., accelerated aging at 40°C/75% RH) coupled with LC-MS/MS quantify degradation products. Statistical tools (ANOVA) isolate confounding variables .

Q. How can reaction conditions be optimized to suppress side products (e.g., isomerization or ester hydrolysis)?

- Optimization Workflow :

- Catalyst Screening : PdCl₂(dppf) reduces isomerization vs. Pd(OAc)₂ .

- Protecting Groups : Use tert-butyl esters instead of ethyl esters to minimize hydrolysis in aqueous conditions .

- Inert Atmosphere : N₂ or Ar prevents oxidation of the diphenylethenyl group .

Q. What role does the compound play in mechanistic studies of C–N bond formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.